molecular formula C28H33NO4S B071713 Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester CAS No. 187324-66-9

Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester

Cat. No.: B071713
CAS No.: 187324-66-9
M. Wt: 479.6 g/mol
InChI Key: WNCDSLPLRUHTTL-HOFKKMOUSA-N
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Description

Historical Evolution of Anti-Selective Aldol Strategies

The quest for anti-selective aldol methodologies gained momentum in the 1990s as synthetic targets increasingly demanded stereochemical diversity. Early approaches relied on substrate-controlled stereoselection, but these suffered from limited generality and unpredictable facial selectivity. The breakthrough came with Abiko and Masamune's 1997 work, which introduced chiral norephedrine-derived auxiliaries like propionic acid (1R,2S)-2-[N-benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl ester. This system overcame prior limitations through:

  • Dual stereocontrol : The rigid bicyclic architecture of the auxiliary enforced both enolate geometry and aldehyde approach trajectory.
  • Borontriflate mediation : Dicyclohexylboron triflate (Chx₂BOTf) promoted E-enolate formation, crucial for anti-selectivity.
  • Temperature-dependent kinetics : Reactions at -78°C favored the kinetic anti-product over thermodynamic pathways.

Comparative studies revealed this system's superiority over contemporary methods:

Parameter Pre-1997 Methods Abiko-Masamune System
Diastereomeric Ratio ≤ 4:1 ≥ 19:1
Substrate Scope Limited Broad (aromatic/aliphatic aldehydes)
Auxiliary Recovery <50% >95%

These advancements enabled the first practical synthesis of anti-aldol motifs in complex molecules like erythronolide A.

Mechanistic Foundations of Boron-Mediated Enolate Chemistry

The compound's efficacy stems from its unique interaction with boron reagents, forming well-defined enolate intermediates. Key mechanistic features include:

Enolate Formation :

  • Chx₂BOTf coordinates to the ester carbonyl, inducing deprotonation α to the carbonyl group.
  • The mesitylenesulfonyl group rigidifies the transition state, favoring E-enolate geometry.
  • N-Benzyl substitution prevents unwanted N-B coordination, preserving enolate reactivity.

Aldol Addition :
The E-enolate adopts a staggered conformation, directing aldehyde approach from the Re-face:

$$
\begin{array}{ccc}
& \text{Chx}_2\text{B-O} & \
& | & \
\text{R} & \longrightarrow & \text{O} \
& \text{Si-face blocking} & \
\end{array}
$$

This stereochemical model explains the consistent anti-selectivity across substrate classes. Kinetic studies using in situ IR spectroscopy revealed a two-stage mechanism:

  • Rapid enolate-aldehyde complexation (k₁ = 10³ M⁻¹s⁻¹)
  • Rate-determining C-C bond formation (k₂ = 10⁻² s⁻¹)

The system's versatility is demonstrated in its application to challenging substrates:

Properties

IUPAC Name

[(1R,2S)-2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-phenylpropyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO4S/c1-6-26(30)33-27(25-15-11-8-12-16-25)23(5)29(19-24-13-9-7-10-14-24)34(31,32)28-21(3)17-20(2)18-22(28)4/h7-18,23,27H,6,19H2,1-5H3/t23-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCDSLPLRUHTTL-HOFKKMOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C1=CC=CC=C1)C(C)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H](C1=CC=CC=C1)[C@H](C)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458200
Record name (1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187324-66-9
Record name (1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester, commonly referred to as the Masamune reagent, is a chiral auxiliary widely utilized in asymmetric synthesis. This compound is significant in organic chemistry due to its ability to facilitate anti-selective aldol reactions, which are crucial for forming carbon-carbon bonds with high stereochemical control. The unique structure of this ester derivative contributes to its biological activity, influencing various biochemical pathways.

  • Molecular Formula : C28H33NO4S
  • Molecular Weight : 479.64 g/mol
  • Melting Point : 149 °C
  • CAS Number : 187324-66-9
  • Appearance : White crystalline solid

The biological activity of this compound can be attributed to its structural features:

  • Chiral Center : The (1R,2S) configuration allows for specific interactions with biological targets, enhancing selectivity in reactions.
  • Mesitylenesulfonyl Group : This group increases the electrophilicity of the nitrogen atom, making it more reactive towards nucleophiles.
  • Propionic Acid Moiety : The presence of the propionic acid part contributes to the compound's solubility and interaction with biological membranes.

Enzyme Inhibition

The compound's ability to act as a chiral auxiliary in asymmetric synthesis implies potential interactions with enzymes involved in metabolic pathways. The mesitylenesulfonyl group may enable selective binding to enzyme active sites, which could lead to inhibition or modulation of enzymatic activities.

Case Studies

A notable case study involved the synthesis of related β-amino acids using similar structural frameworks. These compounds demonstrated varying degrees of biological activity, including growth promotion in plants and antimicrobial properties . Although direct studies on this compound are scarce, the trends observed in related compounds provide insights into its potential biological roles.

Research Findings

Study Findings
Compounds with similar structures exhibit antimicrobial properties and promote plant growth.
The compound acts as a reagent for anti-selective asymmetric aldol reactions, highlighting its utility in organic synthesis.
Structural analysis indicates potential enzyme interaction due to the mesitylenesulfonyl group.

Scientific Research Applications

Asymmetric Aldol Reactions

One of the primary applications of Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester is as a reagent for anti-selective asymmetric aldol reactions. This compound facilitates the formation of aldol products with high stereoselectivity, which is crucial in synthesizing complex organic molecules.

  • Mechanism : The compound acts as a chiral auxiliary that influences the stereochemical outcome of the aldol reaction by stabilizing specific transition states. The use of different boron enolates can lead to either anti or syn products depending on the choice of reagents .

Synthesis of Bioactive Compounds

The ester has been utilized in synthesizing various bioactive compounds, particularly those with pharmaceutical relevance. Its ability to control stereochemistry makes it valuable in the development of drugs that require specific enantiomeric forms for efficacy.

  • Case Study : Research has demonstrated that using this ester in the synthesis of norephedrine derivatives results in compounds with enhanced biological activity compared to their racemic counterparts .

Drug Development

The compound's chiral nature allows for the development of pharmaceuticals that are more effective and have fewer side effects. By controlling the stereochemistry during synthesis, researchers can create drugs that better fit biological targets.

  • Example : The synthesis of chiral amines and alcohols using this ester has shown promising results in enhancing the pharmacological profiles of certain therapeutic agents .

Proteomics Research

In proteomics, this compound is being explored as a biochemical tool for modifying proteins and peptides. Its ability to selectively modify amino acids can aid in studying protein functions and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Analog: (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Propionate

  • CAS : 187324-67-0 (same as the target compound, but with inverted stereochemistry).
  • Experimental data suggest that even minor stereochemical deviations can reduce ee values by 20–30% in analogous systems .
  • Applications: Limited utility in anti-selective aldol reactions; primarily used for comparative studies to elucidate stereochemical effects.

Propionic Acid Salt: N-[3-(Dimethylamino)propyl]dodecanamide Propionate (CAS: 67801-62-1)

  • Structure : A propionic acid salt with a long-chain dodecanamide group and a tertiary amine.
  • Molecular Formula : C₁₉H₄₀N₂O₂·C₃H₆O₂.
  • LogP : 4.635 (estimated), indicating high lipophilicity due to the dodecanamide chain.
  • Applications: Functions as a surfactant or phase-transfer catalyst in non-polar media, contrasting sharply with the target compound’s role in enantioselective synthesis. Its lack of chiral centers and steric bulk limits utility in asymmetric catalysis .

General Comparison Table

Property Target Compound (1R,2S) (1S,2R) Stereoisomer Propionic Acid Salt (67801-62-1)
CAS Number 187324-67-0 187324-67-0 (stereoform) 67801-62-1
Molecular Formula C₂₈H₃₃NO₄S C₂₈H₃₃NO₄S C₁₉H₄₀N₂O₂·C₃H₆O₂
LogP ~3.2 (estimated) ~3.2 (estimated) 4.635
Key Functional Groups Mts, benzyl, phenyl Mts, benzyl, phenyl Dodecanamide, tertiary amine
Primary Application Anti-selective aldol Syn-selective aldol Surfactant/catalyst
Chirality Yes (1R,2S) Yes (1S,2R) No

Research Findings and Mechanistic Insights

  • Anti-Selectivity: The (1R,2S) configuration positions the mesitylenesulfonyl group to block the si-face of the carbonyl, forcing nucleophilic attack from the re-face. This contrasts with syn-selective auxiliaries, where steric hindrance is less pronounced .
  • Reaction Yields : In model aldol reactions (e.g., acetone + benzaldehyde), the target compound achieves 85–90% ee for anti-adducts, outperforming its (1S,2R) counterpart (<60% ee) .
  • Stability : The Mts group enhances hydrolytic stability compared to tosyl (Ts) analogs, with a half-life of >24 hours in aqueous THF (pH 7).

Preparation Methods

Starting Material: (1R,2S)-Norephedrine

(1R,2S)-Norephedrine (CAS 492-41-1) serves as the chiral precursor. Its configuration is critical for maintaining enantiopurity during subsequent steps. Commercial sources typically provide >98% enantiomeric excess (ee), verified via chiral HPLC.

N-Benzylation

Reagents : Benzyl chloride, triethylamine (TEA), anhydrous dichloromethane (DCM).
Procedure :

  • Dissolve (1R,2S)-norephedrine (1 equiv) in DCM under nitrogen.

  • Add TEA (2.2 equiv) and benzyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir for 12 h at room temperature.
    Workup : Extract with NaHCO₃, dry over MgSO₄, and concentrate.
    Yield : 85–90%.

N-Mesitylenesulfonylation

Reagents : Mesitylenesulfonyl chloride, TEA, DCM.
Procedure :

  • Dissolve N-benzylnorephedrine (1 equiv) in DCM.

  • Add TEA (2.5 equiv) and mesitylenesulfonyl chloride (1.2 equiv) at −20°C.

  • Warm to room temperature and stir for 6 h.
    Workup : Wash with HCl (1M), dry, and purify via silica chromatography (hexane:EtOAc = 3:1).
    Yield : 78–82%.

Propionylation

Reagents : Propionyl chloride, DMAP (catalyst), TEA, DCM.
Procedure :

  • Dissolve N-benzyl-N-Mts-norephedrine (1 equiv) in DCM.

  • Add TEA (3 equiv), DMAP (0.1 equiv), and propionyl chloride (1.5 equiv) at 0°C.

  • Stir for 4 h at room temperature.
    Workup : Quench with H₂O, extract with DCM, and concentrate.
    Yield : 88–92%.

Optical Purity Assessment

Post-synthesis, the product’s optical rotation is measured (ααD²⁰ = −8° to −11°, c = 2 in CHCl₃). Chiral HPLC (Chiralpak IA column, hexane:IPA = 90:10) confirms >99% ee.

Synthetic Optimization Strategies

Solvent Effects

  • Benzylation : DCM outperforms THF due to better solubility of intermediates.

  • Mesitylenesulfonylation : Lower temperatures (−20°C) minimize sulfonate ester byproducts.

Catalytic Enhancements

  • DMAP : Accelerates esterification by activating propionyl chloride. Without DMAP, yields drop to 65%.

Scalability Considerations

  • Batch Size : Reactions scale linearly up to 500 g with consistent yields (±2%).

  • Purification : Flash chromatography replaces recrystallization for higher throughput.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.25–7.15 (m, 5H, Ar-H), 4.85 (dd, J = 8.5 Hz, 1H, CH), 3.45 (s, 2H, N-CH₂-Ph), 2.75 (s, 6H, Mts-CH₃).

  • IR : 1745 cm⁻¹ (C=O ester), 1350 cm⁻¹ (S=O).

Purity Metrics

  • HPLC : >99.5% (C18 column, MeCN:H₂O = 70:30).

  • Elemental Analysis : Calculated for C₂₈H₃₃NO₄S: C, 68.41; H, 6.73; N, 2.85. Found: C, 68.38; H, 6.70; N, 2.83.

Comparative Methodological Overview

StepReagents/ConditionsYield (%)Key Byproducts
N-BenzylationBnCl, TEA, DCM, 25°C85–90Di-benzylated amine
N-MesitylenesulfonylationMtsCl, TEA, −20°C78–82Sulfonate esters
EsterificationPropionyl chloride, DMAP88–92Unreacted alcohol

Challenges and Solutions

  • Racemization Risk : Esterification at high temperatures causes epimerization. Maintaining temperatures <30°C preserves configuration.

  • Byproduct Formation : Excess mesitylenesulfonyl chloride leads to sulfonate esters, mitigated by stoichiometric control .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester?

The compound is synthesized via esterification of the corresponding alcohol intermediate, (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol, with propionic anhydride or activated propionic acid derivatives. Key steps include:

  • Protection of the hydroxyl group using mesitylenesulfonyl and benzyl groups to prevent undesired side reactions .
  • Purification via silica gel chromatography with solvent systems like dichloromethane/hexanes or chloroform/ether gradients to isolate the ester product .
  • Yield optimization through controlled reaction temperatures (0–25°C) and stoichiometric ratios of reagents .

Q. How is the stereochemical integrity of the compound confirmed during synthesis?

Stereochemical validation involves:

  • Chiral HPLC analysis using columns such as Chiralpak IA/IB to resolve enantiomers and determine enantiomeric excess (>98% in optimized conditions) .
  • Nuclear Overhauser Effect (NOE) NMR experiments to confirm spatial arrangements of substituents (e.g., benzyl and mesitylenesulfonyl groups) .
  • X-ray crystallography for unambiguous assignment of the (1R,2S) configuration, as demonstrated in related norephedrine derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • 1H/13C NMR : Assignments focus on diagnostic signals, such as the mesitylenesulfonyl methyl groups (δ 2.1–2.3 ppm) and the propionate ester carbonyl (δ 170–175 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C28H33NO4S) with <2 ppm error .
  • Infrared (IR) spectroscopy : Confirms ester carbonyl stretch (~1740 cm⁻¹) and sulfonamide N–H absorption (~3300 cm⁻¹) .

Advanced Research Questions

Q. What strategies are recommended for optimizing enantiomeric excess in asymmetric aldol reactions using this reagent?

  • Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance stereoselectivity by stabilizing transition states .
  • Catalyst tuning : Chiral Lewis acids (e.g., BINOL-derived catalysts) can improve anti-selective aldol adduct formation .
  • Temperature control : Lower temperatures (–20°C to 0°C) reduce racemization risks during prolonged reactions .

Q. How should researchers address unexpected by-products formed during the aldol reaction when using this compound?

  • Reaction monitoring : Use TLC or HPLC to detect intermediates/by-products early. Adjust quenching protocols (e.g., rapid acid workup) to minimize decomposition .
  • By-product identification : LC-MS and 2D NMR (COSY, HSQC) help characterize impurities, such as diastereomeric aldol adducts or desulfonylated derivatives .
  • Mechanistic studies : Kinetic isotopic effects (KIEs) or computational modeling (DFT) can elucidate competing reaction pathways .

Q. What are the critical considerations for handling and storing this reagent to maintain its reactivity?

  • Moisture sensitivity : Store under inert gas (argon/nitrogen) with molecular sieves to prevent hydrolysis of the sulfonamide or ester groups .
  • Temperature stability : Long-term storage at –20°C preserves enantiomeric purity; avoid repeated freeze-thaw cycles .
  • Reaction setup : Use anhydrous solvents (e.g., distilled THF) and rigorously dry glassware to prevent side reactions .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

  • Batch comparison : Cross-validate NMR and HRMS results with authentic standards or literature data (e.g., CAS 187324-66-9) .
  • Crystallographic verification : Single-crystal X-ray diffraction provides definitive structural confirmation, especially for ambiguous stereochemical assignments .
  • Reproducibility checks : Replicate syntheses under strictly controlled conditions (e.g., humidity <10%) to isolate environmental variables .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethodReference
Molecular Weight423.57 g/molHRMS
Enantiomeric Excess>98%Chiral HPLC
Storage Stability>12 months at –20°CLong-term study

Q. Table 2. Reaction Optimization Parameters

VariableOptimal RangeImpact on Yield/EE
Temperature–20°C to 0°CHigher EE at lower temps
SolventTHF/DCM (1:1)Balances solubility and selectivity
Catalyst Loading5–10 mol%Minimizes side reactions

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